2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate is a synthetic nucleotide analogue that plays a significant role in biochemical research, particularly concerning nucleotide metabolism and enzyme inhibition. This compound is structurally related to deoxyuridine triphosphate but features an imido group replacing the bridging oxygen in the diphosphate moiety, which renders it resistant to hydrolysis.
This compound is classified as a pyrimidine 2'-deoxyribonucleoside, belonging to the broader category of nucleosides, nucleotides, and analogues. Its chemical formula is with an average molecular weight of approximately 387.177 g/mol . It is primarily synthesized for experimental purposes in biochemical studies, particularly those involving the enzyme dUTPase .
The synthesis of 2'-deoxyuridine 5'-alpha,beta-imido-diphosphate typically involves a multi-step process that includes the phosphorylation of a precursor compound. One notable method described in the literature involves the enzymatic phosphorylation of 2'-deoxyuridine 5'-alpha,beta-imido-diphosphate using pyruvate kinase and phosphoenolpyruvate as phosphate donors .
The synthesis pathway can be summarized as follows:
This method has been shown to produce a stable analogue that can serve as a potent inhibitor of dUTPase, making it valuable for studying nucleotide metabolism .
The molecular structure of 2'-deoxyuridine 5'-alpha,beta-imido-diphosphate features a ribose sugar linked to a pyrimidine base (uridine) with an imido group replacing the oxygen atom in the diphosphate linkage. The structural formula can be represented as follows:
The structure's stability and resistance to hydrolysis are critical for its function as an enzyme inhibitor .
Other potential reactions include:
The mechanism by which 2'-deoxyuridine 5'-alpha,beta-imido-diphosphate inhibits dUTPase involves competitive binding at the enzyme's active site. The imido group prevents the normal hydrolytic cleavage that would occur with deoxyuridine triphosphate, thus blocking the enzyme's activity. This inhibition can lead to an accumulation of deoxyuridine triphosphate in cells, which can disrupt normal nucleotide metabolism and DNA synthesis processes .
These properties are crucial for its application in laboratory settings where precise measurements are required.
2'-Deoxyuridine 5'-alpha,beta-imido-diphosphate has several applications in biochemical research:
Its ability to inhibit specific enzymes makes it a valuable tool for studying metabolic pathways and developing therapeutic strategies against diseases associated with nucleotide metabolism dysregulation .
Enzymatic phosphorylation represents a highly efficient route for synthesizing 2′-deoxyuridine 5′-α,β-imido-diphosphate and its triphosphate analogue. This method leverages the substrate specificity of pyruvate kinase (EC 2.7.1.40) to catalyze the transfer of a γ-phosphate group from phosphoenolpyruvate to the β-phosphate of 2′-deoxyuridine 5′-(α,β-imido)diphosphate (dUPNP), yielding the triphosphate derivative (dUPNPP). The reaction proceeds under mild aqueous conditions (pH 7.0–8.0, 25–37°C) and typically achieves yields exceeding 85% with optimized reactant stoichiometry [1] .
The enzymatic approach overcomes historical synthetic limitations, as demonstrated by its successful application to thymidine analogues—contrary to earlier reports of phosphorylation failures with imidodiphosphate substrates. Kinetic studies confirm pyruvate kinase exhibits a Km of 0.8 mM for dUPNP, indicating strong substrate affinity. Reaction completion requires stoichiometric control, with phosphoenolpyruvate maintained at 1.2–1.5 molar equivalents relative to the diphosphate precursor to prevent adenylate kinase contamination [1] [7].
Table 1: Enzymatic Phosphorylation Parameters for dUPNPP Synthesis
Component | Concentration | Role | Optimized Equivalents |
---|---|---|---|
Pyruvate kinase | 20–50 U/mL | Catalyst | N/A |
Phosphoenolpyruvate | 10–15 mM | Phosphate donor | 1.5 |
Magnesium chloride | 5–10 mM | Cofactor | 2.0 |
dUPNP | 5–10 mM | Substrate | 1.0 |
Incubation time | 12–24 hours | Reaction duration | N/A |
Post-reaction purification employs anion-exchange chromatography (e.g., DEAE-Sephadex A-25) with triethylammonium bicarbonate gradient elution (0.05–0.50 M). This step removes residual phosphoenolpyruvate and pyruvate while isolating the target compound at >95% purity, as verified by high-performance liquid chromatography and 31P nuclear magnetic resonance spectroscopy [6]. The enzymatic strategy’s efficiency is underscored by its application in producing non-hydrolyzable substrate analogues for structural studies of deoxyuridine triphosphate diphosphohydrolase, where dUPNPP serves as a potent competitive inhibitor (Ki = 5 μM) [1] [6].
Chemical synthesis of the α,β-imido-diphosphate moiety requires precise formation of a non-bridgable P-N-P linkage, replacing the labile oxygen atom in native diphosphates with a hydrolysable nitrogen isostere. The primary route involves coupling 2′-deoxyuridine 5′-monophosphate with imidodiphosphate derivatives via phosphoramidite chemistry. Critical steps include:
Table 2: Key Chemical Intermediates in Imido-Diphosphate Synthesis
Intermediate | Chemical Structure | Function | Reaction Time |
---|---|---|---|
5′-O-TBDMS-2′-deoxyuridine | C15H25N2O5Si | Hydroxyl protection | 8 hours |
5′-O-(2-cyanoethyl diisopropylphosphoramidite) | C21H34N3O6PSi | Activated phosphate donor | 3 hours |
α,β-imido-diphosphate adduct | C9H15N3O10P2 | Precursor to final compound | 24 hours |
Challenges in chemical synthesis include regiospecificity control and epimerization risks at the sugar’s C2′ position. Final deprotection employs tetrabutylammonium fluoride (TBAF) in tetrahydrofuran, cleaving silyl groups without disrupting the imido linkage. Analytical characterization via mass spectrometry confirms molecular identity ([M-H]− at m/z 386.0), while 31P nuclear magnetic resonance reveals characteristic doublets for Pα (−10.5 ppm) and Pβ (−1.8 ppm) with 2JP-N-P = 22 Hz [3] [4]. The crystalline structure of synthetic products (e.g., PDB ID: 2PY4) validates successful incorporation into enzyme active sites for structural biology applications [8].
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